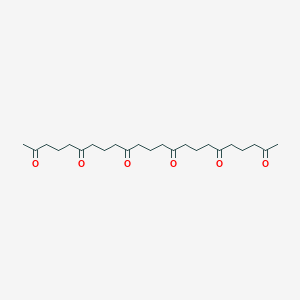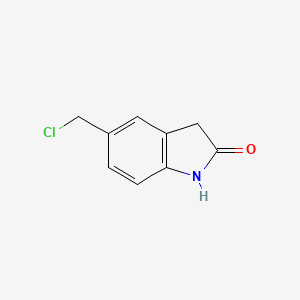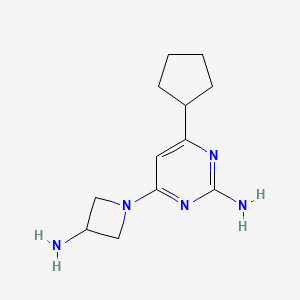
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoic acid and contains both a methoxy group and a chlorocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chlorocarbonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 3-hydroxy-5-methoxybenzoate using thionyl chloride or oxalyl chloride. This reaction introduces the chlorocarbonyl group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(chlorocarbonyl)-5-methoxybenzoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: Formed from hydrolysis.
Hydroxymethyl derivatives: Formed from reduction.
科学研究应用
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorocarbonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In hydrolysis reactions, the ester bond is cleaved by water molecules, resulting in the formation of carboxylic acid and alcohol.
相似化合物的比较
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 5-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The presence of both the methoxy and chlorocarbonyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
属性
CAS 编号 |
71590-09-5 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC 名称 |
methyl 3-carbonochloridoyl-5-methoxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3 |
InChI 键 |
JGGMEAYIZCRMDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)



